Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H13ClFN3O4S and its molecular weight is 397.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
- Research has demonstrated efficient synthesis methods for related compounds, such as Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, highlighting its unique reactivity and potential for creating novel fluorescent molecules and potential monocotyledonous inhibitors, showcasing the broad utility of these compounds in chemical synthesis and potential agricultural applications (Yan‐Chao Wu et al., 2006).
Applications in Condensed Pyrazoles Synthesis
- Another study utilized Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates in the synthesis of condensed pyrazoles through Sonogashira-type cross-coupling reactions, highlighting the versatility of these compounds in creating structurally complex and potentially bioactive molecules (Eglė Arbačiauskienė et al., 2011).
Antibacterial Potential
- The synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at antibacterial applications, underscores the significance of such chemical frameworks in developing new antibacterial agents. This research points to the broader implications of sulfonamido-containing compounds in medicinal chemistry (M. E. Azab et al., 2013).
Fluorescent Molecules Development
- A notable application of related compounds is in the development of new fluorescent molecules, such as the synthesis of novel fluorescent pyrazolo[1,5-a]pyridines, which could be exploited in various scientific and technological fields for their strong fluorescence properties (Pei Yan et al., 2018).
Antiviral and Anticancer Research
- The synthesis and evaluation of pyrazole derivatives, including investigations into their cytotoxic and antiviral activities, provide a glimpse into the potential therapeutic applications of such compounds. This area of research highlights the importance of chemical synthesis in the development of new drugs and therapeutic agents (A. Bernardino et al., 2007).
Future Directions
The future research directions for this compound could involve studying its potential biological activities, given the biological activities observed for similar compounds . Additionally, more studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
Mechanism of Action
Pyrazolopyridines
This compound is a type of pyrazolopyridine . Pyrazolopyridines are a group of heterocyclic compounds that have been described in more than 5500 references . They have been studied for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Indole Derivatives
The compound also contains an indole moiety. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
properties
IUPAC Name |
ethyl 5-[(3-chloro-4-fluorophenyl)sulfonylamino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O4S/c1-2-25-16(22)12-9-19-21-6-5-10(7-15(12)21)20-26(23,24)11-3-4-14(18)13(17)8-11/h3-9,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXVGXYSIXSWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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